2,5-Difluoro-4-(trifluoromethoxy)benzodifluoride
Overview
Description
2,5-Difluoro-4-(trifluoromethoxy)benzodifluoride: is a chemical compound characterized by the presence of multiple fluorine atoms and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-4-(trifluoromethoxy)benzodifluoride typically involves the introduction of fluorine atoms and a trifluoromethoxy group onto a benzene ring. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor, such as a halogenated benzene, is treated with a nucleophile containing the desired functional groups. The reaction conditions often include the use of polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and a base, such as potassium carbonate (K_2CO_3) or sodium hydride (NaH).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-4-(trifluoromethoxy)benzodifluoride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms and trifluoromethoxy group can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) in solvents like ether or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species.
Scientific Research Applications
2,5-Difluoro-4-(trifluoromethoxy)benzodifluoride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-4-(trifluoromethoxy)benzodifluoride depends on its specific application. In drug development, for example, the compound may interact with molecular targets, such as enzymes or receptors, through various binding interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Difluoro-4-(difluoromethoxy)benzotrifluoride
- 2,5-Difluoro-4-(trifluoromethyl)benzodifluoride
- 2,5-Difluoro-4-(trifluoromethoxy)benzonitrile
Uniqueness
2,5-Difluoro-4-(trifluoromethoxy)benzodifluoride is unique due to the presence of both difluoro and trifluoromethoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as high electronegativity and lipophilicity, which can influence its reactivity and interactions with other molecules. These properties make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(difluoromethyl)-2,5-difluoro-4-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7O/c9-4-2-6(16-8(13,14)15)5(10)1-3(4)7(11)12/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFXUKGODSOYTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)OC(F)(F)F)F)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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